6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
“6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazole compounds, which are known for their versatile biological activities . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolopyridines, including “this compound”, can be achieved by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .Molecular Structure Analysis
The compound “this compound” was crystallized in the monoclinic space group P 21/c with a = 14.3213(11), b = 6.9452(4) (4), c = 12.6860(8)Å, β = 100.265(6)°, V = 1241.62(14)Å3, Z = 4, and R = 0.0561 .Chemical Reactions Analysis
Triazole compounds, including “this compound”, are known to react with various agents. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical and Chemical Properties Analysis
The compound “this compound” is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 .Scientific Research Applications
Synthesis and Structural Characterization
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine, as a part of the triazolopyridine family, is synthesized using chlorinated agents under mild conditions. These compounds are characterized through various techniques such as NMR, FTIR, MS, and X-ray diffraction, offering insights into their structural properties (El-Kurdi et al., 2021).
Chemical Transformation and Intermediate Formation
In a study on the thermal decomposition of bromo-triazolopyridine compounds, it was found that they decompose to form pyridylcarbene intermediates, which are crucial for synthesizing various organic compounds (Abarca, Ballesteros, & Blanco, 2006).
Metal-Free Synthesis Strategy
A metal-free oxidative strategy has been developed for the synthesis of 1,2,4-triazolopyridines, demonstrating a convenient way to construct these compounds' skeletons through direct oxidative N-N bond formation. This approach features short reaction times and high yields, beneficial for efficient synthesis (Zheng et al., 2014).
Antibacterial Activity
Compounds derived from bromomethyl-triazolopyridine have been synthesized and screened for antibacterial activity. These compounds showed promising results compared to reference drugs like ampicillin and gattifloxacin, indicating their potential in developing new antibacterial agents (Singh, Sexana, Kumar, & Kumar, 2010).
Extraction Efficiency and Selectivity
Triazolopyridine compounds have shown significant efficiency and selectivity in extracting Am(III) over Eu(III) from acidic solutions, making them useful in selective extraction processes (Kolarik, Müllich, & Gassner, 1999).
Herbicidal Activity
Triazolopyridine derivatives have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural applications for controlling unwanted plant growth (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to be involved in various biochemical reactions, particularly as antimetabolites in purine biochemical reactions .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
Action Environment
It’s worth noting that the compound has excellent thermal stability under high glass transition temperatures .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific molecular interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of this compound are crucial for understanding its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for assessing its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of energy within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific tissues can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKGPSNPPXRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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